molecular formula C7H6ClFO2 B8641724 3-chloro-5-fluoro-4-(hydroxymethyl)phenol CAS No. 438050-33-0

3-chloro-5-fluoro-4-(hydroxymethyl)phenol

Cat. No.: B8641724
CAS No.: 438050-33-0
M. Wt: 176.57 g/mol
InChI Key: NNDPKZGKNWGWJD-UHFFFAOYSA-N
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Description

3-chloro-5-fluoro-4-(hydroxymethyl)phenol: is an organic compound with the molecular formula C7H6ClFO2 It is a derivative of phenol, characterized by the presence of chloro, fluoro, and hydroxymethyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-fluoro-4-(hydroxymethyl)phenol typically involves multi-step organic reactions. One common method includes the halogenation of a phenol derivative followed by hydroxymethylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and hydroxymethylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-fluoro-4-(hydroxymethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen substituents or to convert the hydroxymethyl group to a methyl group.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-Chloro-5-fluoro-4-formyl-phenol or 3-Chloro-5-fluoro-4-carboxylic acid.

    Reduction: Formation of 3-Chloro-5-fluoro-4-methyl-phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-chloro-5-fluoro-4-(hydroxymethyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-4-(hydroxymethyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-hydroxymethyl-phenol: Lacks the fluoro substituent, which may affect its reactivity and biological activity.

    5-Fluoro-4-hydroxymethyl-phenol: Lacks the chloro substituent, leading to different chemical properties.

    3-Chloro-5-fluoro-phenol: Lacks the hydroxymethyl group, which influences its solubility and reactivity.

Uniqueness

3-chloro-5-fluoro-4-(hydroxymethyl)phenol is unique due to the combination of chloro, fluoro, and hydroxymethyl substituents on the phenol ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

438050-33-0

Molecular Formula

C7H6ClFO2

Molecular Weight

176.57 g/mol

IUPAC Name

3-chloro-5-fluoro-4-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6ClFO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,10-11H,3H2

InChI Key

NNDPKZGKNWGWJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CO)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloro-5-fluorophenol (703 mg, 4.8 mmol) was added to a solution of potassium hydroxide (297 mg, 5.3 mmol) in H2O (1.45 mL) and heated at 60° C. Formaldehyde (37 wt % in H2O, 0.74 mL, 9.12 mmol) in H2O (1.45 mL) was added dropwise and the reaction mixture left to stir at 40° C. overnight. The reaction mixture was cooled to rt and conc. HCl (approximately 6 mL) was added. The resultant precipitate was filtered, washed with H2O and dried to yield the title compound as a cream solid (334 mg, 1.89 mmol).
Quantity
703 mg
Type
reactant
Reaction Step One
Quantity
297 mg
Type
reactant
Reaction Step One
Name
Quantity
1.45 mL
Type
solvent
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.45 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three

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